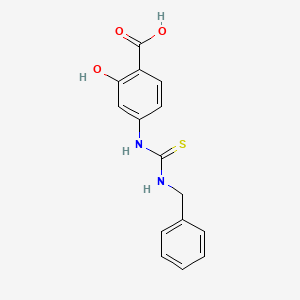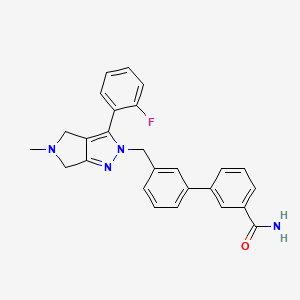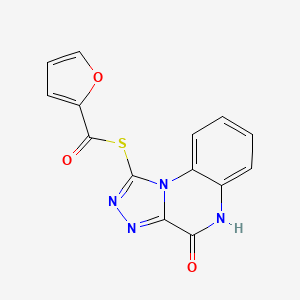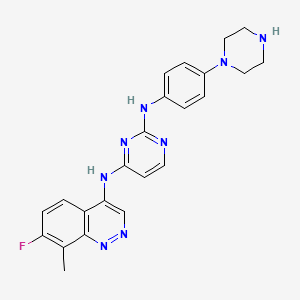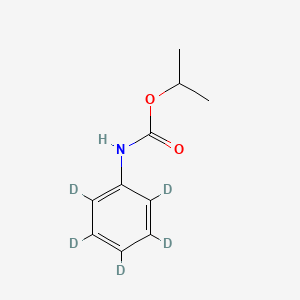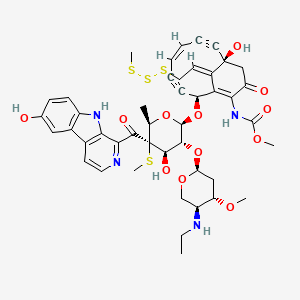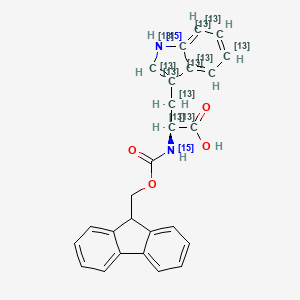
Xylitol-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylitol-2-13C is a stable isotope-labeled compound of xylitol, where the carbon-13 isotope is incorporated at the second carbon position. Xylitol itself is a five-carbon sugar alcohol, commonly used as a sugar substitute due to its sweetness and lower caloric content compared to sucrose. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xylitol-2-13C typically involves the chemical reduction of xylose-2-13C. The process begins with the preparation of xylose-2-13C, which is then subjected to catalytic hydrogenation under controlled conditions to produce this compound. The reaction is usually carried out in the presence of a catalyst such as nickel or ruthenium at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of xylitol, including its isotopically labeled variants, often involves the biotechnological conversion of lignocellulosic biomass. This method utilizes specific microorganisms capable of converting xylose derived from biomass into xylitol. The process is environmentally friendly and operates under milder conditions compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Xylitol-2-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to produce xylulose or other related compounds.
Reduction: Further reduction of xylitol can lead to the formation of lower molecular weight polyols.
Substitution: Xylitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or ruthenium catalysts.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Xylulose, xylonic acid.
Reduction: Lower molecular weight polyols.
Substitution: Various substituted xylitol derivatives.
Aplicaciones Científicas De Investigación
Xylitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in diabetes management and dental health.
Industry: Utilized in the production of biodegradable polymers and other value-added products
Mecanismo De Acción
Xylitol-2-13C exerts its effects primarily through its metabolic pathways. In biological systems, xylitol is taken up by cells and metabolized through the pentose phosphate pathway. The incorporation of carbon-13 allows for detailed tracking of its metabolic fate using NMR spectroscopy. Xylitol has been shown to inhibit the growth of certain bacteria, making it beneficial for dental health. It also influences glucose metabolism, which is useful in managing diabetes .
Comparación Con Compuestos Similares
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylose: The precursor to xylitol, a five-carbon sugar.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used in medical applications, such as diuretics
Uniqueness of Xylitol-2-13C: The incorporation of the carbon-13 isotope makes this compound unique for research purposes. It allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds. This makes it an invaluable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2R,3R,4S)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1 |
Clave InChI |
HEBKCHPVOIAQTA-ZVBPZXGCSA-N |
SMILES isomérico |
C([C@@H]([C@H]([13C@@H](CO)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


